2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 7. Its structure includes a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 2,4-dimethoxyphenyl substituent. The 4-oxo-1,4-dihydro group confers rigidity to the naphthyridine core, influencing binding interactions in biological systems.
Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-15-7-9-19-25(33)20(24(32)16-5-4-6-17(27)11-16)13-30(26(19)28-15)14-23(31)29-21-10-8-18(34-2)12-22(21)35-3/h4-13H,14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMZXYNDJBBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chlorobenzoyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyridine ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The chlorobenzoyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, naphthyridine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, bacterial infections, or inflammatory conditions. The compound’s structure suggests it could interact with key biological pathways involved in these diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
*Calculated based on formula C₂₅H₂₁ClN₂O₅.
Functional Group Analysis
- Chlorinated Aromatic Rings: The presence of 3-chlorobenzoyl (target compound) vs. 4-chlorobenzyl () alters electron distribution.
- Methoxy vs. Fluoro Substituents : The 2,4-dimethoxyphenyl group in the target compound contrasts with fluorophenyl groups in . Methoxy groups increase solubility but may reduce membrane permeability compared to fluorine’s electronegative effects.
- Acetamide vs. Carboxylic Acid : The acetamide linker in the target compound and provides hydrolytic stability over carboxylic acid derivatives (e.g., ), which are prone to ionization at physiological pH.
Biological Activity
The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a naphthyridinone core and various substituents that may influence its biological activity. The IUPAC name reflects the structural components that contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this naphthyridinone derivative exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structural motifs can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| E999-1153 | E. coli | 16 |
| E999-1168 | S. aureus | 8 |
Anticancer Activity
The compound has also been evaluated for anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, a related study indicated that naphthyridinones could inhibit the proliferation of human breast cancer cells by modulating the expression of cyclins and apoptosis-related proteins .
The proposed mechanism of action involves the compound's interaction with specific molecular targets in cancer cells and bacteria. It is hypothesized that the compound may inhibit enzymes crucial for cellular metabolism or signal transduction pathways, leading to reduced cell viability or increased apoptosis .
Study 1: Antimicrobial Efficacy
In a comparative study, several naphthyridinone derivatives were tested against a panel of bacterial strains. The results indicated that those with halogen substitutions exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .
Study 2: Anticancer Activity
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed an IC50 value of 12 nM against breast cancer cells, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
